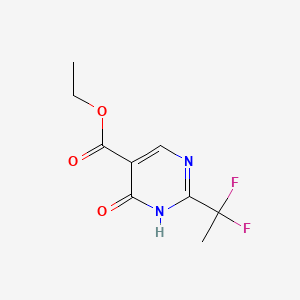
Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate is a fluorinated pyrimidine derivative. This compound is of interest due to its unique chemical structure, which includes both fluorine atoms and a hydroxyl group, making it a valuable candidate for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate typically involves the reaction of ethyl 4-hydroxypyrimidine-5-carboxylate with 1,1-difluoroethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ethyl 2-(1,1-difluoroethyl)-4-oxopyrimidine-5-carboxylate, while reduction may produce ethyl 2-(1,1-difluoroethyl)-4-aminopyrimidine-5-carboxylate.
Applications De Recherche Scientifique
Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate can be compared with other fluorinated pyrimidine derivatives, such as:
Ethyl 2-(1,1-Difluoroethyl)-4-methylpyrimidine-5-carboxylate: This compound lacks the hydroxyl group, which may affect its reactivity and biological activity.
Ethyl 2-(1,1-Difluoroethyl)-4-aminopyrimidine-5-carboxylate: The presence of an amino group instead of a hydroxyl group can lead to different chemical and biological properties.
The uniqueness of this compound lies in its combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C9H10F2N2O3 |
|---|---|
Poids moléculaire |
232.18 g/mol |
Nom IUPAC |
ethyl 2-(1,1-difluoroethyl)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H10F2N2O3/c1-3-16-7(15)5-4-12-8(9(2,10)11)13-6(5)14/h4H,3H2,1-2H3,(H,12,13,14) |
Clé InChI |
MPHTXCCYJWFRFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(NC1=O)C(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


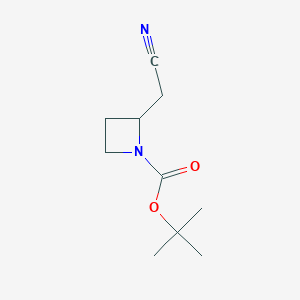
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)

![Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13701614.png)
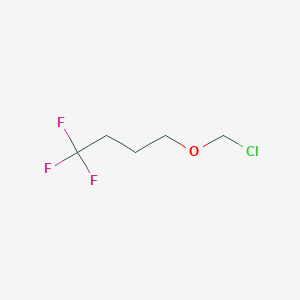
![4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)

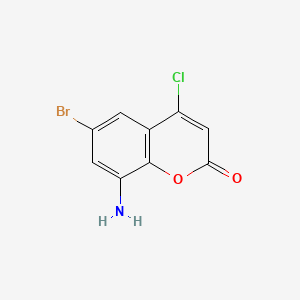
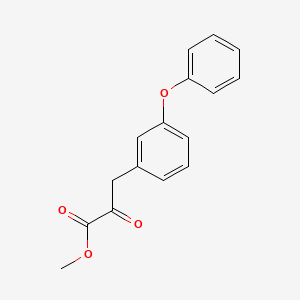
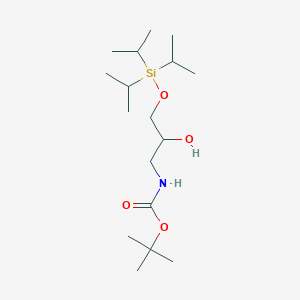

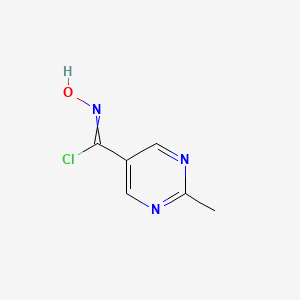
![Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13701666.png)
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13701670.png)
